1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
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Overview
Description
1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1,2,4-thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with thionyl chloride (Hurd-Mori synthesis) . Another approach is the cycloaddition of diazoalkanes with a C=S bond (Pechmann synthesis) . Industrial production methods typically involve the use of preformed 1,2,3-thiadiazole derivatives, which are then elaborated to the desired compound .
Chemical Reactions Analysis
1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-5 position of the thiadiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities . For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .
Comparison with Similar Compounds
1,2,4-Thiadiazole-3-carboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring but differ in the position of the nitrogen atoms.
1,2,3-Thiadiazole derivatives: These compounds have a different arrangement of the nitrogen and sulfur atoms in the ring and are known for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties .
Properties
Molecular Formula |
C12H9F3N2O2S |
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Molecular Weight |
302.27 g/mol |
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)9-16-10(20-17-9)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3 |
InChI Key |
MKEMHWXCOSTZFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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